Cas no 1394041-37-2 (1-(2,4-Dimethylphenyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid)

1394041-37-2 structure
상품 이름:1-(2,4-Dimethylphenyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid
1-(2,4-Dimethylphenyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid 화학적 및 물리적 성질
이름 및 식별자
-
- 1-(2,4-dimethylphenyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid
- NE56022
- Z1421527686
- 1-(2,4-Dimethylphenyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid
-
- 인치: 1S/C18H15FN2O2/c1-11-3-8-16(12(2)9-11)21-17(10-15(20-21)18(22)23)13-4-6-14(19)7-5-13/h3-10H,1-2H3,(H,22,23)
- InChIKey: DWARNBDEIYEZLP-UHFFFAOYSA-N
- 미소: FC1C=CC(=CC=1)C1=CC(C(=O)O)=NN1C1C=CC(C)=CC=1C
계산된 속성
- 수소 결합 공급체 수량: 1
- 수소 결합 수용체 수량: 4
- 중원자 수량: 23
- 회전 가능한 화학 키 수량: 3
- 복잡도: 425
- 토폴로지 분자 극성 표면적: 55.1
1-(2,4-Dimethylphenyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AV45413-500mg |
1-(2,4-dimethylphenyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid |
1394041-37-2 | 95% | 500mg |
$668.00 | 2024-04-20 | |
Aaron | AR01A09D-5g |
1-(2,4-dimethylphenyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid |
1394041-37-2 | 95% | 5g |
$3099.00 | 2023-12-16 | |
Aaron | AR01A09D-2.5g |
1-(2,4-dimethylphenyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid |
1394041-37-2 | 95% | 2.5g |
$2100.00 | 2023-12-16 | |
A2B Chem LLC | AV45413-1g |
1-(2,4-dimethylphenyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid |
1394041-37-2 | 95% | 1g |
$846.00 | 2024-04-20 | |
A2B Chem LLC | AV45413-50mg |
1-(2,4-dimethylphenyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid |
1394041-37-2 | 95% | 50mg |
$224.00 | 2024-04-20 | |
Enamine | EN300-106196-1.0g |
1-(2,4-dimethylphenyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid |
1394041-37-2 | 95% | 1g |
$770.0 | 2023-06-10 | |
Enamine | EN300-106196-0.1g |
1-(2,4-dimethylphenyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid |
1394041-37-2 | 95% | 0.1g |
$268.0 | 2023-10-28 | |
Enamine | EN300-106196-2.5g |
1-(2,4-dimethylphenyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid |
1394041-37-2 | 95% | 2.5g |
$1509.0 | 2023-10-28 | |
Enamine | EN300-106196-0.25g |
1-(2,4-dimethylphenyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid |
1394041-37-2 | 95% | 0.25g |
$383.0 | 2023-10-28 | |
Enamine | EN300-106196-5.0g |
1-(2,4-dimethylphenyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid |
1394041-37-2 | 95% | 5g |
$2235.0 | 2023-06-10 |
1-(2,4-Dimethylphenyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid 관련 문헌
-
Sue Watson,Anna M. Grabowska Polym. Chem., 2014,5, 5320-5329
-
Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
-
4. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
-
5. Book reviews
1394041-37-2 (1-(2,4-Dimethylphenyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid) 관련 제품
- 1804354-80-0(3-Methoxy-2-methyl-4-nitro-5-(trifluoromethoxy)pyridine)
- 1153230-10-4(2-(2-Fluorophenyl)-1-(3-hydroxypiperidin-1-yl)ethan-1-one)
- 22743-35-7(Hexanedioic acid, bis[2-(2-hydroxyethoxy)ethyl] ester)
- 1172520-86-3(3-4-(2-chloro-6-fluorobenzoyl)piperazin-1-yl-6-methylpyridazine)
- 1206514-48-8(Benzyl 2-([1,1'-biphenyl]-4-ylmethyl)acrylate)
- 1016706-00-5(3-[(2-Fluorophenyl)methyl]azetidine)
- 2229620-00-0(3-(3-bromo-4-methylthiophen-2-yl)oxypiperidine)
- 1219798-73-8(1-BROMO-3,5-DIFLUOROBENZENE-D3)
- 937049-10-0(benzyl 3-(Methoxy(Methyl)carbaMoyl)azetidine-1-carboxylate)
- 477567-25-2(ethyl 5-cyclopropaneamido-3-methylthiophene-2-carboxylate)
추천 공급업체
Wuhan Comings Biotechnology Co., Ltd.
골드 회원
중국 공급자
대량

Tiancheng Chemical (Jiangsu) Co., Ltd
골드 회원
중국 공급자
대량
pengshengyue
골드 회원
중국 공급자
대량

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
골드 회원
중국 공급자
대량

Nanjing Jubai Biopharm
골드 회원
중국 공급자
대량
